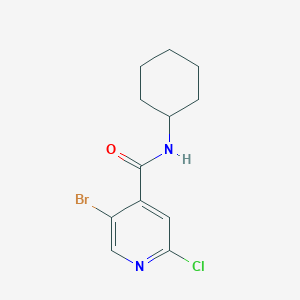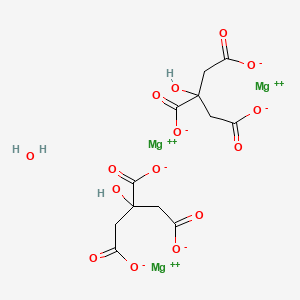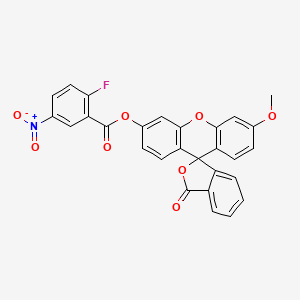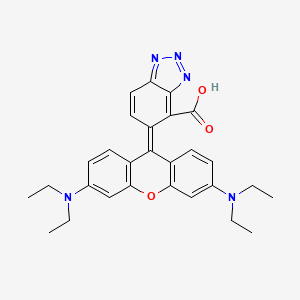
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt; min. 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, or 7-HCB-DETA, is an important reagent used in a variety of laboratory experiments. The compound is a derivative of cholesterol, which is the primary sterol in animal tissues and a major component of the human body. 7-HCB-DETA has a wide range of applications, from medical research to industrial synthesis.
Aplicaciones Científicas De Investigación
pH-Sensitive Polymorphism and Vesicle Formation
Cholesteryl hemisuccinate (CHEMS), an acidic cholesterol ester that closely relates to the structure of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, exhibits pH-sensitive polymorphism. It is capable of self-assembling into bilayers in alkaline and neutral aqueous media. This property is utilized to form pH-sensitive fusogenic vesicles, especially in mixtures with dioleoylphosphatidylethanolamine (DOPE). These vesicles are promising for targeted drug delivery systems, as they can fuse with cell membranes at specific pH levels. Below pH 4.3, vesicles composed of CHEMS undergo fusion, indicating its potential for targeted therapy applications where pH changes are significant, such as tumor environments (Hafez & Cullis, 2000).
Corrosion Inhibition and Surface Activity
Diethanolamine (DEA) and its salts, components of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, demonstrate various industrial applications due to their surface activity. These compounds serve as surfactants, emulsifying agents, and corrosion inhibitors in several industries, including cosmetics. Their safety and utility in formulations have been affirmed, suggesting their application potential beyond biological systems into materials science (Fiume et al., 2017).
Liquid Crystalline Properties and Materials Science
Diethanolamine-based dendrimers, incorporating structures related to 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, have been synthesized to exhibit liquid crystalline properties. These dendrimers contain nitroazobenzene units and show potential for advanced materials applications, including optical and electronic devices. Their ability to form mesogen-functionalized dendrimers, investigated through polarizing optical microscopy (POM) and differential scanning calorimetry (DSC), highlights their relevance in developing new materials with specific optical and thermal properties (Didehban et al., 2009).
Liposome Targeting and Drug Delivery
Cholesteryl derivatives, similar to the constituents of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, are utilized for bone targeting through liposome formulations. These targeted liposomes, designed for the treatment of bone-related diseases, aim to enhance therapeutic efficacy while minimizing systemic side effects. The incorporation of bisphosphonate-targeted moieties, like cholesteryl derivatives, shows promising results in achieving high affinity for hydroxyapatite, the main constituent of bone. This application underscores the potential of such compounds in the selective delivery of drugs to bone tissues, offering a strategic approach to treating osteoporosis and other bone disorders (Hengst et al., 2007).
Propiedades
IUPAC Name |
2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDZZHBKIWLHY-BYLIBKKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
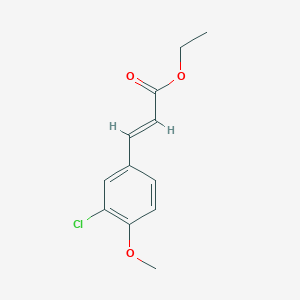
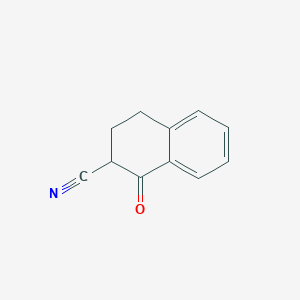
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

